L-SERINE UNLABELED
Description
Significance of L-Serine in Fundamental Cellular and Metabolic Processes
L-Serine is a cornerstone of cellular metabolism, contributing to numerous critical pathways. frontiersin.orgnih.gov Its significance stems from its role as a precursor to a wide range of essential biomolecules and its participation in fundamental cellular processes. mdpi.comnhri.org.tw
One of the primary roles of L-Serine is in the synthesis of other amino acids. It is a direct precursor to glycine (B1666218) and cysteine. nih.gov The conversion of L-Serine to glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), which also generates a one-carbon unit for the folate cycle. wikipedia.organnualreviews.org This cycle is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nhri.org.tw The synthesis of cysteine from L-serine is part of the transsulfuration pathway, which is also important for the production of glutathione (B108866), a major antioxidant. nih.govfrontiersin.org
Furthermore, L-Serine is integral to the biosynthesis of phospholipids (B1166683), such as phosphatidylserine (B164497) and sphingolipids. nhri.org.twfrontiersin.org These lipids are essential components of cell membranes and are involved in cell signaling, differentiation, and apoptosis. frontiersin.orgfrontiersin.org In the central nervous system, sphingolipids are crucial for neural differentiation and survival. nih.gov
L-Serine also serves as a precursor for the neuromodulator D-serine, which is synthesized from L-serine by the enzyme serine racemase. wikipedia.orgnih.gov D-serine is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity and glutamatergic neurotransmission. wikipedia.orgnih.gov
The metabolic versatility of L-Serine is further highlighted by its contribution to one-carbon metabolism. annualreviews.org By donating a one-carbon unit to tetrahydrofolate, L-Serine supports a network of reactions essential for nucleotide biosynthesis, methylation of DNA and proteins, and the regeneration of methionine. mdpi.comfrontiersin.org
Table 1: Key Metabolic Fates of L-Serine
| Metabolic Pathway | Key Product(s) | Cellular Function |
|---|---|---|
| Amino Acid Synthesis | Glycine, Cysteine | Protein synthesis, Neurotransmission, Glutathione synthesis |
| Nucleotide Synthesis | Purines, Pyrimidines | DNA and RNA synthesis, Cell proliferation |
| Lipid Synthesis | Phosphatidylserine, Sphingolipids | Cell membrane structure, Cell signaling |
| Neurotransmitter Synthesis | D-Serine | Neuromodulation, Synaptic plasticity |
| One-Carbon Metabolism | One-carbon units for folate cycle | Methylation reactions, Nucleotide synthesis |
Historical Context and Evolution of L-Serine Metabolism Research
The journey of L-Serine research began in 1865 when it was first isolated from silk protein by the German chemist Emil Cramer. csic.es For a long time, it was categorized simply as a non-essential amino acid, synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933). mdpi.com Early research primarily focused on its role in protein synthesis.
The understanding of L-Serine's metabolic importance began to expand significantly in the mid-20th century with the elucidation of its role as a precursor for other biomolecules. The discovery of its conversion to glycine and its involvement in the folate cycle marked a turning point, revealing its connection to nucleotide biosynthesis. csic.es
The latter half of the 20th century and the early 21st century saw a surge in research that unveiled the intricate roles of L-Serine in the central nervous system. A pivotal discovery was the identification of D-serine as a key neuromodulator and its synthesis from L-serine. wikipedia.org This finding opened up new avenues of research into the role of L-serine metabolism in brain function and neurological disorders.
More recently, the focus has shifted towards understanding the tissue-specific regulation of L-Serine metabolism and its implications in various diseases. The discovery that neurons are dependent on astrocytes for their L-serine supply highlighted the importance of intercellular metabolic coupling in the brain. nhri.org.twportlandpress.com The development of genetic models, such as knockout mice for enzymes in the L-serine synthesis pathway, has been instrumental in uncovering the severe consequences of impaired L-serine metabolism, including embryonic lethality and severe neurological defects. nhri.org.tw
Overview of Current Research Trajectories and Methodological Paradigms for L-Serine
Current research on L-Serine is highly dynamic and multifaceted, with investigations spanning from basic cellular mechanisms to clinical applications. A significant area of focus is the role of L-Serine metabolism in various diseases, including neurological disorders, cancer, and metabolic diseases. frontiersin.orgnih.govannualreviews.org
In the context of neurological diseases , research is actively exploring the therapeutic potential of L-Serine supplementation for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govfrontiersin.orgmdpi.com Studies are investigating how L-Serine may exert neuroprotective effects, for instance, by inhibiting neuroinflammation or compensating for deficits in D-serine levels. nih.govalzdiscovery.org The "serine shuttle" between astrocytes and neurons is a key area of investigation to understand how disruptions in this process contribute to neurodegeneration. portlandpress.com
In cancer research , the focus is on the elevated demand for L-Serine in proliferating tumor cells. nih.govresearchgate.net Many cancer cells upregulate the L-serine synthesis pathway to support rapid growth and nucleotide biosynthesis. nih.gov This has led to the development of therapeutic strategies targeting enzymes in this pathway, such as 3-phosphoglycerate dehydrogenase (PHGDH), as potential anti-cancer treatments. nih.gov
The methodological paradigms used to study L-Serine have evolved significantly. Stable isotope tracing with labeled glucose or serine is a powerful technique to map the flux of L-serine through various metabolic pathways in vitro and in vivo. annualreviews.org Genetic manipulation in cell lines and animal models, particularly the generation of knockout mice for key enzymes like PHGDH, has been crucial for understanding the physiological roles of L-serine synthesis. nhri.org.tw
Pharmacokinetic modeling is being employed to understand the absorption, distribution, metabolism, and excretion of orally administered L-Serine, which is essential for designing clinical trials. researchgate.netresearchgate.netresearchgate.netnih.gov Clinical trials, including n-of-1 trials for rare genetic disorders, are underway to evaluate the efficacy of L-serine supplementation in various conditions. nih.gov Furthermore, advanced analytical techniques like high-performance liquid chromatography (HPLC) are used to accurately measure L- and D-serine levels in biological samples. elifesciences.org
Table 2: Current Research Methodologies for L-Serine
| Methodology | Application | Key Insights |
|---|---|---|
| Stable Isotope Tracing | Mapping metabolic fluxes | Quantifying the contribution of L-Serine to downstream pathways |
| Genetic Models (e.g., Knockout Mice) | Investigating physiological roles | Understanding the consequences of impaired L-Serine synthesis |
| Pharmacokinetic (PK) Modeling | Optimizing therapeutic strategies | Determining optimal dosing and administration of L-Serine |
| Clinical Trials | Evaluating therapeutic potential | Assessing the efficacy of L-Serine supplementation in diseases |
| High-Performance Liquid Chromatography (HPLC) | Quantifying enantiomer levels | Measuring L-Serine and D-Serine concentrations in biological fluids |
Properties
Molecular Weight |
NA |
|---|---|
Purity |
98% |
Origin of Product |
United States |
L Serine Biosynthesis Pathways and Regulatory Mechanisms
De Novo L-Serine Biosynthesis via the Phosphorylated Pathway
The de novo synthesis of L-serine through the phosphorylated pathway is a three-step enzymatic process that occurs in the cytosol. nih.govresearchgate.netnih.gov This pathway is initiated from a glycolytic intermediate and is crucial for providing a steady supply of L-serine for various cellular functions. nhri.org.twfrontiersin.org In the brain, L-serine is predominantly produced by astrocytes and then supplied to neurons, highlighting a key metabolic interplay between these cell types. nhri.org.twresearchgate.netnih.gov
Glycolytic Pathway Intermediates as Precursors (e.g., 3-Phosphoglycerate)
The starting point for L-serine biosynthesis via the phosphorylated pathway is the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). nhri.org.twnih.govfrontiersin.orgnih.gov This molecule is diverted from the glycolytic pathway to initiate the synthesis of L-serine, thereby linking carbohydrate metabolism directly to amino acid production. researchgate.netfrontiersin.org The utilization of 3-PG underscores the integration of major metabolic pathways within the cell to ensure the availability of essential building blocks.
Enzymology of the Phosphorylated Pathway
The conversion of 3-phosphoglycerate to L-serine is catalyzed by a sequence of three enzymes that are often coordinately expressed. nih.gov These enzymatic reactions are fundamental to the production of L-serine and are subject to intricate regulatory mechanisms. nih.govresearchgate.netnih.gov
The first and rate-limiting step of the phosphorylated pathway is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. frontiersin.orgoaepublish.com This reaction is catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH), a NAD+-dependent enzyme. frontiersin.orgoaepublish.comwikipedia.org PHGDH operates through an induced-fit mechanism, where the binding of the substrate and cofactor brings them into close proximity to facilitate hydride transfer. wikipedia.org
PHGDH exists as a tetramer of identical subunits. wikipedia.orgnih.gov Interestingly, it exhibits half-of-the-sites activity, meaning that at any given time, only two of the four active sites are catalytically active. wikipedia.org Several isoforms of PHGDH have been identified, and while there is significant variation between species, key residues in the binding domains are conserved. wikipedia.orgresearchgate.net In some organisms, PHGDH activity is allosterically inhibited by the final product of the pathway, L-serine, providing a classic example of feedback inhibition. frontiersin.orgfrontiersin.org
| Enzyme | Substrate | Product | Cofactor |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | NAD+ |
The second step in the pathway is the conversion of 3-phosphohydroxypyruvate to O-phospho-L-serine. This transamination reaction is catalyzed by phosphoserine aminotransferase (PSAT1), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govuniprot.org PSAT1 utilizes glutamate (B1630785) as the amino donor, producing α-ketoglutarate as a byproduct. researchgate.netnih.gov The enzyme is specific for its substrates and is involved in the reversible conversion of 3-phosphohydroxypyruvate to phosphoserine. uniprot.orguniprot.orgmybiosource.com
| Enzyme | Substrate | Product | Amino Donor | Coenzyme |
| Phosphoserine Aminotransferase (PSAT1) | 3-Phosphohydroxypyruvate | O-Phospho-L-serine | L-Glutamate | Pyridoxal 5'-phosphate (PLP) |
The final and irreversible step in L-serine biosynthesis is the dephosphorylation of O-phospho-L-serine to yield L-serine. nih.govresearchgate.netnih.gov This hydrolysis reaction is catalyzed by phosphoserine phosphatase (PSPH), a magnesium-dependent enzyme. uniprot.orggenecards.orgwikipedia.org PSPH belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. ontosight.ai The enzyme exhibits specificity for phosphoserine and its activity is crucial for the final production of L-serine. ontosight.aiuniprot.org The irreversible nature of this step helps to drive the entire pathway towards the synthesis of L-serine. asu.edu
| Enzyme | Substrate | Product | Metal Cofactor |
| Phosphoserine Phosphatase (PSPH) | O-Phospho-L-serine | L-Serine | Mg2+ |
Phosphoserine Aminotransferase (PSAT1) Catalysis and Specificity
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes
The expression of the enzymes involved in the phosphorylated pathway is tightly regulated at both the transcriptional and post-transcriptional levels to meet the cell's demand for L-serine. In various organisms, the genes encoding these enzymes are subject to control by specific transcriptional regulators. For instance, in E. coli, the serA, serB, and serC genes are carefully regulated. mdpi.comresearchgate.net In Corynebacterium glutamicum, the transcriptional regulator SerR activates the transcription of genes involved in serine biosynthesis when L-serine is abundant. mdpi.com In Streptococcus pyogenes, a regulator designated SerR acts as a transcriptional repressor of serine catabolism. nih.gov
Furthermore, post-transcriptional regulation, such as through small RNAs, can also play a role in fine-tuning the expression of these metabolic genes. asm.org In yeast, the general amino acid control system, which is typically activated in response to amino acid starvation, can influence the expression of genes involved in amino acid synthesis, including those for L-serine. oup.com This complex regulatory network ensures that the production of L-serine is finely balanced with the cellular metabolic state and requirements.
Allosteric Regulation and Feedback Inhibition in Serine Synthesis
The primary route for de novo L-serine synthesis is the phosphorylated pathway, which begins with the glycolytic intermediate 3-phosphoglycerate. nih.govnih.govmhmedical.comnih.gov The first and rate-limiting step of this pathway is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which converts 3-phosphoglycerate to 3-phosphohydroxypyruvate. frontiersin.orgresearchgate.netfrontiersin.org The activity of PHGDH is a critical point of regulation, primarily through allosteric feedback inhibition by the pathway's end-product, L-serine. wikipedia.orgnih.gov This regulatory mechanism allows cells to control the rate of serine synthesis based on its intracellular availability.
L-serine binds to a regulatory site on the PHGDH enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. wikipedia.org This binding has been shown to exhibit cooperative behavior. wikipedia.org In some organisms, PHGDH is a tetramer composed of four identical subunits, and it exhibits half-of-the-sites activity, meaning that binding of L-serine to only two of the four allosteric sites can result in nearly maximal inhibition. wikipedia.org
The structural basis for this allosteric regulation varies among species. PHGDH enzymes can be classified into three types based on their domain structure. frontiersin.orgresearchgate.net
Type I PGDH contains a nucleotide-binding domain, a substrate-binding domain, an ACT (Aspartate kinase-Chorismate mutase-TyrA) domain, and an allosteric substrate-binding (ASB) domain. nih.govfrontiersin.orgijbs.com
Type II PGDH has the catalytic domains and the ACT domain but lacks the ASB domain. frontiersin.org
Type III PGDH consists of only the nucleotide- and substrate-binding domains. frontiersin.org
The ACT and ASB domains are typically involved in allosteric regulation. nih.govfrontiersin.orgijbs.com For example, in bacteria like E. coli and Mycobacterium tuberculosis, the ACT domain serves as the binding site for L-serine, providing feedback inhibition. nih.govijbs.commdpi.com However, this regulatory mechanism is not universal. The human PHGDH (hPHGDH), for instance, is not allosterically inhibited by L-serine, despite possessing a domain with low sequence conservation to the bacterial ACT domain. ijbs.commdpi.com
In plants, the regulation is more complex. Two isoforms of PHGDH in Arabidopsis thaliana (AtPGDH1 and AtPGDH3) are inhibited by L-serine. nih.govnih.gov Interestingly, these plant enzymes can also be allosterically activated by other amino acids, such as L-homocysteine, which shows a greater regulatory potency than L-serine's inhibitory effect. nih.gov This suggests that in plants, serine biosynthesis is regulated by the status of multiple metabolic pathways. nih.gov Furthermore, some plant species possess both amino acid-sensitive and insensitive PGDH isozymes, indicating a diversified evolution of allosteric regulation in land plants. nih.govportlandpress.com
| Organism/Enzyme | Regulator | Effect on Activity | Regulatory Domain | Reference |
|---|---|---|---|---|
| E. coli | L-Serine | Inhibition | ACT domain | ijbs.commdpi.com |
| M. tuberculosis | L-Serine | Inhibition | ACT and ASB domains | nih.govijbs.com |
| Human (hPHGDH) | L-Serine | No Inhibition | N/A | ijbs.commdpi.com |
| Arabidopsis thaliana (AtPGDH1, AtPGDH3) | L-Serine | Inhibition | ACT domain | nih.govnih.gov |
| Arabidopsis thaliana (AtPGDH1, AtPGDH3) | L-Homocysteine | Activation | ACT domain | nih.gov |
L-Serine Production from Glycine (B1666218) via Serine Hydroxymethyltransferase (SHMT)
L-serine and glycine metabolism are directly and reversibly linked by the enzyme Serine Hydroxymethyltransferase (SHMT). annualreviews.org This enzyme plays a pivotal role in cellular one-carbon metabolism by catalyzing the conversion of L-serine to glycine. wikipedia.orgnih.govproteopedia.org The reaction involves the transfer of the hydroxymethyl group from L-serine to the cofactor tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgnih.gov This reaction is a major source of one-carbon units for the biosynthesis of purines, thymidylate, and other essential molecules. annualreviews.orgebi.ac.uk
SHMT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgproteopedia.orgnih.gov The PLP cofactor is covalently bound to a lysine (B10760008) residue in the enzyme's active site and is essential for catalysis. proteopedia.orgacs.org The catalytic mechanism proceeds through several steps, starting with the formation of an external aldimine between L-serine and PLP. wikipedia.orgebi.ac.uk This is followed by an α-elimination of the hydroxymethyl group, which is transferred to THF to form 5,10-CH2-THF, leaving a glycine-PLP complex that is subsequently hydrolyzed to release glycine. wikipedia.orgebi.ac.ukacs.org
In humans, two main isoforms of SHMT exist, located in different cellular compartments:
SHMT1 : The cytosolic isoform. nih.gov
SHMT2 : The mitochondrial isoform. nih.gov
Both isoforms catalyze the same reversible reaction, but they play distinct roles in folate metabolism due to their different locations. nih.gov Kinetic studies have revealed differences between them. For example, SHMT2 exhibits a more pronounced substrate inhibition by tetrahydrofolate at the alkaline pH characteristic of the mitochondrial matrix compared to SHMT1. nih.gov At this pH, SHMT2 also shows a significantly higher catalytic efficiency than its cytosolic counterpart. nih.gov The oligomeric state of the enzyme is also important for its function; human cytosolic SHMT1 exists as a tetramer, which is the active form for transferring the hydroxymethyl group. nih.govontosight.ai
The reversible nature of the SHMT reaction means that it can also produce L-serine from glycine and 5,10-CH2-THF, serving as a source of L-serine when required by the cell. nih.govannualreviews.orgnih.gov This direction of the reaction is particularly important in contexts where one-carbon units are abundant. The interconversion between L-serine and glycine is therefore a dynamic process that responds to the metabolic needs of the cell for both amino acids and one-carbon units. annualreviews.org
| Characteristic | SHMT1 (Cytosolic) | SHMT2 (Mitochondrial) | Reference |
|---|---|---|---|
| Location | Cytosol | Mitochondria | nih.govnih.gov |
| Reaction | L-Serine + THF ↔ Glycine + 5,10-CH2-THF | wikipedia.orgnih.gov | |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | wikipedia.orgnih.gov | |
| Substrate Inhibition by THF | Almost abolished at alkaline pH | Pronounced at alkaline pH | nih.gov |
| Catalytic Efficiency | Lower at alkaline pH | Much higher at alkaline pH | nih.gov |
| Primary Role | Supplies one-carbon units for cytosolic processes (e.g., purine (B94841) synthesis) | Supplies one-carbon units for mitochondrial processes; critical in embryonic development | annualreviews.orgnih.govbiorxiv.org |
Intercompartmental Transport and Cellular Uptake Mechanisms of L-Serine
The movement of L-serine into, out of, and within cells is a highly regulated process mediated by a variety of transporter proteins. ontosight.aiebi.ac.ukjax.org This transport is crucial because some cells, like neurons, have a limited capacity to synthesize L-serine de novo and therefore depend on uptake from their environment, primarily from astrocytes in the brain. nih.govnhri.org.twnih.gov
L-serine uptake across the plasma membrane is facilitated mainly by members of the Solute Carrier (SLC) family of transporters. ontosight.ai Key transporters identified include:
ASCT1 (Alanine-Serine-Cysteine Transporter 1, encoded by SLC1A4) : This is a Na+-dependent transporter with a high affinity for L-serine (Km ≈ 15 µM in neurons). nih.govpnas.org It is expressed in both neurons and astrocytes and is considered a major system for L-serine uptake in the brain. nih.govpnas.org ASCT1 can also function as an antiporter, exchanging L-serine for other amino acids like D-serine. pnas.org
ASCT2 (Alanine-Serine-Cysteine Transporter 2, encoded by SLC1A5) : Also a Na+-dependent transporter, ASCT2 is found in astrocytes but not typically in neurons. researchgate.netnih.govmdpi.com It transports small neutral amino acids, including L-serine. nih.govmdpi.com
LAT1 (L-type Amino Acid Transporter 1, encoded by SLC7A5) : This transporter can move large neutral amino acids and has also been shown to transport L-serine. ontosight.aisnmjournals.org
SERINC Proteins : This family of proteins (e.g., SERINC3, SERINC5) has been implicated in transporting L-serine from the cytosol to the plasma membrane, influencing its distribution. ontosight.ai
The transport of L-serine is not confined to the plasma membrane. Movement into mitochondria is essential because the mitochondrial isoform of SHMT (SHMT2) is critical for one-carbon metabolism, especially during development. biorxiv.org L-serine synthesized in the cytosol must be transported into the mitochondria to serve as a substrate for SHMT2. biorxiv.org While this transport step is known to be vital, the specific mitochondrial L-serine transporter has not been definitively identified in mammals, though it is a subject of ongoing research. biorxiv.orgtandfonline.com Studies in yeast suggest that autophagy can provide serine for mitochondrial one-carbon metabolism, and this serine is trafficked into the mitochondria by a yet-unidentified transporter. tandfonline.com D-serine has been shown to compete with L-serine for mitochondrial transport, thereby inhibiting one-carbon metabolism and cellular proliferation. biorxiv.org
In microorganisms like E. coli, specific L-serine transport systems have also been characterized. One such system is highly specific for L-serine, operates via an H+-serine cotransport mechanism, and is distinct from other known amino acid transporters in the bacterium. nih.gov In the parasite Trypanosoma cruzi, L-serine is imported from the extracellular environment through a saturable transport system and is crucial for energy metabolism under nutritional stress. asm.org
| Transporter | Gene | Location | Mechanism | Key Features | Reference |
|---|---|---|---|---|---|
| ASCT1 | SLC1A4 | Neurons, Astrocytes | Na+-dependent | High-affinity uptake; can mediate hetero-exchange (e.g., L-serine out, D-serine in). | nih.govpnas.org |
| ASCT2 | SLC1A5 | Astrocytes, various tissues | Na+-dependent | Transports small neutral amino acids. | researchgate.netnih.govmdpi.com |
| LAT1 | SLC7A5 | Various tissues, cancer cells | Na+-independent | Transports large neutral amino acids, but also L-serine. | ontosight.aisnmjournals.org |
| SERINC3/5 | SERINC3/5 | Plasma membrane | Facilitated diffusion or active transport | Transports L-serine from cytosol to plasma membrane. | ontosight.ai |
| Mitochondrial Transporter | Unknown | Inner mitochondrial membrane | Unknown | Crucial for supplying cytosolic L-serine to mitochondrial SHMT2; can be inhibited by D-serine. | biorxiv.orgtandfonline.com |
L Serine Catabolism and Degradation Pathways
Serine Dehydratase (SDS) Pathway to Pyruvate (B1213749)
One of the primary catabolic fates of L-serine is its direct conversion to pyruvate, a key intermediate in central metabolism. This reaction is catalyzed by the enzyme L-serine dehydratase (SDS), also known as L-serine ammonia-lyase. wikipedia.orgwikidoc.org SDS is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme found in various organisms, including bacteria, yeast, and the cytoplasm of mammalian liver cells. wikipedia.org The reaction involves the deamination of L-serine, releasing ammonia (B1221849) and yielding pyruvate. wikipedia.orgwikidoc.org
The mechanism proceeds through the formation of a Schiff base between L-serine and the PLP cofactor, followed by the elimination of the amino group and subsequent non-enzymatic hydrolysis to produce pyruvate. wikipedia.org In the liver, this pathway is particularly important for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. wikipedia.orgwikidoc.org During periods of low carbohydrate availability, the pyruvate generated from L-serine can enter the mitochondria and be converted to oxaloacetate, a precursor for glucose synthesis. wikipedia.org
In some bacteria, such as Campylobacter jejuni and certain Firmicutes, an oxygen-labile, iron-sulfur-dependent L-serine dehydratase exists, which is distinct from the PLP-dependent enzymes found in eukaryotes. ebi.ac.uknih.gov This enzyme is highly specific for L-serine. nih.gov For instance, the purified enzyme from Pediococcus pentosaceus catalyzes the formation of pyruvate from both L- and D-serine. asm.org
The regulation of the SDS pathway is influenced by hormonal signals. Glucagon (B607659), a hormone that signals low blood glucose, upregulates the expression of the SDS gene, thereby increasing enzyme activity to promote gluconeogenesis. wikipedia.orgwikidoc.org Conversely, insulin, which is released in response to high blood glucose, inhibits the induction of serine dehydratase. wikipedia.orgwikidoc.org
Reversible Conversion to Glycine (B1666218) by Serine Hydroxymethyltransferase (SHMT)
A second major catabolic and anabolic pathway for L-serine is its reversible conversion to glycine. This reaction is catalyzed by serine hydroxymethyltransferase (SHMT), a PLP-dependent enzyme that plays a pivotal role in one-carbon metabolism. wikipedia.orguniprot.org The reaction involves the transfer of the hydroxymethyl group from L-serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.org
This interconversion is critical as it represents the primary source of one-carbon units for the cell. wikipedia.orguniprot.org These one-carbon units are essential for the biosynthesis of purines, thymidylate, and methionine. uniprot.orglife-science-alliance.org The reaction is readily reversible, allowing the synthesis of L-serine from glycine when cellular demands for serine are high. mdpi.comproteopedia.org
In humans, two main isoforms of SHMT exist: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2). nih.gov Both enzymes catalyze the same reaction but are located in different cellular compartments and exhibit distinct kinetic and regulatory properties. life-science-alliance.orgnih.gov The mitochondrial pathway is considered particularly crucial during embryonic development. biorxiv.org The mechanism involves the formation of an external aldimine with the PLP cofactor, followed by the cleavage of the Cα-Cβ bond of serine, releasing formaldehyde (B43269) which is then captured by THF. wikipedia.org
Entry of L-Serine Catabolites into Central Carbon Metabolism
The products of L-serine catabolism, pyruvate and glycine, are readily integrated into central carbon metabolism. Pyruvate, generated via the serine dehydratase pathway, is a critical metabolic hub. It can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production in the form of ATP. biorxiv.orgnih.gov Alternatively, as mentioned, pyruvate can be used as a substrate for gluconeogenesis to produce glucose. mdpi.comresearchgate.net
Glycine, produced from the SHMT-catalyzed reaction, can be further catabolized by the glycine cleavage system, which breaks it down into carbon dioxide, ammonia, and another one-carbon unit in the form of 5,10-methylenetetrahydrofolate. mdpi.com This further contributes to the one-carbon pool. The catabolism of L-serine is thus intricately linked to glycolysis, the TCA cycle, and nucleotide biosynthesis, highlighting its importance in maintaining cellular energy and biosynthetic homeostasis. frontiersin.orgnih.govresearchgate.net The degradation products of L-serine can also feed into other pathways, such as the synthesis of other amino acids like cysteine. researchgate.net
L Serine As a Central Node in One Carbon Metabolism
Contribution of L-Serine to Folate-Mediated One-Carbon Unit Generation
L-serine is a principal source of one-carbon units for the folate cycle. frontiersin.orgnih.gov The transfer of its hydroxymethyl group to tetrahydrofolate (THF) is a pivotal reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). creative-proteomics.comfrontiersin.org This reaction yields glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govcreative-proteomics.com SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, highlighting the compartmentalization of this crucial metabolic step. frontiersin.orgfrontiersin.org
The 5,10-CH2-THF generated from serine can then be interconverted into other one-carbon folate derivatives, such as 10-formyl-THF and 5-methyl-THF, which are utilized in various biosynthetic pathways. frontiersin.orgnih.gov The mitochondrial pathway, in particular, is a significant contributor of one-carbon units for cytosolic processes through the production and export of formate. frontiersin.orgnih.gov This process is vital for rapidly proliferating cells, such as cancer cells, which have a high demand for the building blocks synthesized via one-carbon metabolism. creative-proteomics.comd-nb.info
Role in Purine (B94841) and Pyrimidine (B1678525) Biosynthesis
The one-carbon units derived from L-serine are indispensable for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. frontiersin.orgd-nb.infonhri.org.tw Specifically, two steps in the purine biosynthesis pathway require one-carbon units in the form of 10-formyl-THF. nih.gov The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), a critical step in pyrimidine biosynthesis, is catalyzed by thymidylate synthase and utilizes 5,10-CH2-THF as the one-carbon donor. creative-proteomics.comnih.gov
The reliance of nucleotide synthesis on serine-derived one-carbon units underscores the importance of L-serine metabolism in cell proliferation and growth. d-nb.infonih.gov Cancer cells, for instance, often exhibit an increased dependence on serine metabolism to fuel their rapid division. nih.govfrontiersin.org
Link to the Methionine and S-Adenosylmethionine (SAM) Cycle
L-serine metabolism is intricately linked to the methionine cycle through the folate cycle. frontiersin.orgnih.gov The 5-methyl-THF generated from the folate pool, which is supplied with one-carbon units from serine, is used to remethylate homocysteine to form methionine. creative-proteomics.comnih.gov This reaction is catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor in the cell. aginganddisease.orgnih.gov
Furthermore, serine contributes to the SAM cycle through a distinct pathway involving the de novo synthesis of ATP. nih.govresearchgate.net The conversion of methionine to SAM is an ATP-dependent process. nih.gov Studies have shown that serine metabolism supports this conversion by providing newly synthesized ATP, thereby maintaining the SAM pool even when not directly contributing one-carbon units for homocysteine remethylation. nih.gov
Implications for Cellular Methylation Reactions
The production of SAM, fueled by L-serine metabolism, has profound implications for a wide range of cellular methylation reactions. frontiersin.orgaginganddisease.org SAM is the substrate for methyltransferases that are responsible for the methylation of DNA, RNA, proteins (such as histones), and lipids. nih.govnih.gov These methylation events are crucial for epigenetic regulation of gene expression, protein function, and signaling pathways. creative-proteomics.comaginganddisease.org
For example, DNA methylation is a key epigenetic mark that can influence chromatin structure and gene transcription. nih.gov Histone methylation also plays a critical role in modulating gene expression. aginganddisease.org By supplying the necessary methyl groups via the SAM cycle, L-serine metabolism indirectly influences the epigenetic landscape of the cell. nih.govaginganddisease.org Dysregulation of these methylation processes has been linked to various diseases, including cancer. creative-proteomics.comfrontiersin.org
Key Enzymes in L-Serine Driven One-Carbon Metabolism
| Enzyme | Abbreviation | Function | Cellular Location |
| Phosphoglycerate Dehydrogenase | PHGDH | Catalyzes the first committed step in the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933). frontiersin.orgresearchgate.net | Cytosol |
| Phosphoserine Aminotransferase 1 | PSAT1 | Catalyzes the second step in de novo serine biosynthesis, the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine. frontiersin.orgresearchgate.net | Cytosol |
| Phosphoserine Phosphatase | PSPH | Catalyzes the final step in de novo serine biosynthesis, the dephosphorylation of 3-phosphoserine to L-serine. frontiersin.orgresearchgate.net | Cytosol |
| Serine Hydroxymethyltransferase | SHMT1/2 | Catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. frontiersin.orgbiorxiv.org | Cytosol (SHMT1) and Mitochondria (SHMT2) |
| Methylenetetrahydrofolate Dehydrogenase | MTHFD1/2/1L | A multi-functional enzyme that interconverts one-carbon units attached to tetrahydrofolate. frontiersin.org | Cytosol (MTHFD1) and Mitochondria (MTHFD2, MTHFD1L) |
| Methionine Synthase | MS | Catalyzes the remethylation of homocysteine to methionine, using 5-methyltetrahydrofolate as the methyl donor. creative-proteomics.com | Cytosol |
| S-Adenosylmethionine Synthetase | MAT | Catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. nih.gov | Cytosol, Liver |
| S-Adenosylhomocysteine Hydrolase | SAHH | Catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine (B11128). nih.gov | Cytosol |
L Serine in Lipid Metabolism and Membrane Biogenesis
Precursor for Phosphatidylserine (B164497) Synthesis
L-serine is the direct precursor for the synthesis of phosphatidylserine (PS), an important anionic phospholipid predominantly found in the inner leaflet of the plasma membrane. embopress.org The synthesis of PS occurs primarily in the endoplasmic reticulum (ER) through a head group exchange reaction. embopress.org In this process, the head group of a pre-existing phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced by L-serine. embopress.orgcaldic.com
This reaction is catalyzed by two distinct enzymes known as phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). embopress.orgcaldic.com PSS1 specifically catalyzes the exchange of choline (B1196258) from PC with L-serine, while PSS2 mediates the exchange of ethanolamine (B43304) from PE with L-serine. embopress.orggenome.jp The availability of L-serine is crucial for this process, and in certain cell types, such as neurons, an external supply of L-serine is essential for adequate PS synthesis. nih.govresearchgate.net
Phosphatidylserine itself is not only a key structural component of cellular membranes, contributing to their fluidity and charge, but also a vital signaling molecule. caldic.commdpi.com Its externalization to the outer leaflet of the plasma membrane is a well-recognized signal for apoptosis, triggering phagocytic clearance of dying cells. embopress.org Furthermore, PS plays a crucial role in the activation of various signaling proteins, including protein kinase C (PKC) and Akt, by recruiting them to the membrane. caldic.com
| Enzyme | Substrate(s) | Product | Cellular Location |
| Phosphatidylserine Synthase 1 (PSS1) | L-serine, Phosphatidylcholine (PC) | Phosphatidylserine (PS), Choline | Endoplasmic Reticulum (ER) embopress.orgcaldic.com |
| Phosphatidylserine Synthase 2 (PSS2) | L-serine, Phosphatidylethanolamine (PE) | Phosphatidylserine (PS), Ethanolamine | Endoplasmic Reticulum (ER) embopress.orgcaldic.comgenome.jp |
Role in Sphingolipid Biosynthesis and Homeostasis
L-serine is a fundamental building block in the de novo synthesis of sphingolipids, a diverse class of lipids essential for membrane structure and cell signaling. nih.govresearchgate.net The initial and rate-limiting step of sphingolipid biosynthesis involves the condensation of L-serine with palmitoyl-CoA. plos.orgulb.ac.benih.gov This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), which is located in the endoplasmic reticulum. nih.govfrontiersin.org
The product of this condensation is 3-ketodihydrosphingosine, which is rapidly reduced to dihydrosphingosine (also known as sphinganine). nih.govfrontiersin.org Dihydrosphingosine then serves as the backbone for the synthesis of a wide array of more complex sphingolipids. Through the action of ceramide synthases, a fatty acyl-CoA is attached to dihydrosphingosine to form dihydroceramide (B1258172). nih.gov A subsequent desaturation step introduces a double bond into dihydroceramide to yield ceramide, the central molecule of sphingolipid metabolism. nih.gov Ceramide can then be further modified to produce sphingomyelin, cerebrosides, and gangliosides.
The availability of L-serine is a critical factor in maintaining sphingolipid homeostasis. ulb.ac.be Limited L-serine availability can lead to the incorporation of other amino acids, such as alanine (B10760859) or glycine (B1666218), by SPT. annualreviews.org This results in the formation of atypical and potentially toxic deoxysphingolipids, which have been implicated in certain neuropathies. mdpi.com Therefore, a steady supply of L-serine is necessary to ensure the correct synthesis of canonical sphingolipids and prevent the accumulation of harmful metabolites. annualreviews.org
| Step | Enzyme | Substrates | Product | Cellular Location |
| 1. Condensation | Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Endoplasmic Reticulum (ER) nih.govfrontiersin.org |
| 2. Reduction | 3-Ketodihydrosphingosine Reductase | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine (Sphinganine) | Endoplasmic Reticulum (ER) nih.gov |
| 3. N-acylation | Ceramide Synthase | Dihydrosphingosine, Fatty acyl-CoA | Dihydroceramide | Endoplasmic Reticulum (ER) nih.gov |
| 4. Desaturation | Dihydroceramide Desaturase | Dihydroceramide | Ceramide | Endoplasmic Reticulum (ER) nih.gov |
Interconversion to Ethanolamine and Choline in Lipid Remodeling
L-serine serves as a precursor for the synthesis of ethanolamine, a key component of the major membrane phospholipid phosphatidylethanolamine (PE). uomustansiriyah.edu.iqslideshare.net The direct conversion of L-serine to ethanolamine is achieved through a decarboxylation reaction catalyzed by the enzyme serine decarboxylase (SDC). uniprot.orgresearchgate.net This enzyme is highly specific for L-serine. uniprot.org
Once formed, ethanolamine can be phosphorylated by ethanolamine kinase to produce phosphoethanolamine. nih.gov Subsequently, CTP:phosphoethanolamine cytidylyltransferase activates phosphoethanolamine to CDP-ethanolamine. Finally, CDP-ethanolamine:diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine head group to a diacylglycerol (DAG) backbone, yielding PE. nih.gov This series of reactions is part of the Kennedy pathway. researchgate.net
Furthermore, in some organisms such as plants, the ethanolamine derived from L-serine can undergo a series of three sequential methylation reactions to be converted into choline. researchgate.netmdpi.com This choline can then enter the parallel branch of the Kennedy pathway to be used for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in many eukaryotic membranes. portlandpress.com The interconversion of these phospholipid head groups, originating from L-serine, is a vital aspect of lipid remodeling, allowing cells to dynamically alter the composition of their membranes in response to various physiological and environmental cues.
| Starting Molecule | Enzyme(s) | Intermediate(s) | Final Product(s) | Significance |
| L-serine | Serine Decarboxylase (SDC) | Ethanolamine | Phosphatidylethanolamine (PE) | Synthesis of a major membrane phospholipid uniprot.orgresearchgate.net |
| Ethanolamine | Phosphoethanolamine N-methyltransferase (in plants) | Phosphoethanolamine, Phosphocholine | Phosphatidylcholine (PC) | Synthesis of another major membrane phospholipid, demonstrating lipid head group remodeling researchgate.netnih.govmdpi.com |
L Serine in Protein Dynamics and Post Translational Modifications
Essential Role in Protein Synthesis as a Constituent Amino Acid
L-serine is one of the twenty proteinogenic amino acids, meaning it is directly incorporated into polypeptide chains during the process of protein biosynthesis. chemicalbook.comebi.ac.uk The genetic code specifies L-serine through six different codons (UCU, UCC, UCA, UCG, AGU, and AGC), highlighting its prevalence and importance in protein structure. ebi.ac.uk As a polar, uncharged amino acid, the hydroxyl group (-OH) in its side chain allows it to form hydrogen bonds, contributing to the secondary and tertiary structures of proteins. chemicalbook.comresearchgate.net This capacity for hydrogen bonding is critical for the proper folding and stability of countless proteins.
The body can synthesize L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933), as well as from the amino acid glycine (B1666218). frontiersin.orgchemicalbook.com It can also be obtained from dietary sources and the degradation of existing proteins and phospholipids (B1166683). chemicalbook.com While classified as non-essential, L-serine can become conditionally essential under certain physiological conditions or in specific tissues where its demand for protein synthesis and other metabolic processes exceeds the body's synthetic capacity. mdpi.comchemicalbook.com Its incorporation into proteins is vital for the normal functioning of virtually all cells, contributing to the structure and function of enzymes, signaling molecules, and structural proteins. nih.govbyjus.com
Serine Phosphorylation as a Regulatory Mechanism
One of the most significant post-translational modifications involving L-serine is phosphorylation, the reversible addition of a phosphate (B84403) group to its hydroxyl side chain. nih.govthermofisher.com This modification, converting a serine residue to phosphoserine, acts as a molecular switch that can dramatically alter a protein's conformation, activity, stability, and interactions with other molecules. thermofisher.comjove.comabcam.com It is estimated that a vast majority of phosphorylation events in eukaryotes occur on serine residues. nih.govspandidos-publications.com
Kinases and Phosphatases Modulating Serine Phosphorylation
The process of serine phosphorylation is tightly regulated by two families of enzymes: protein kinases and protein phosphatases. nih.govunits.it
Protein Kinases: These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of a serine residue. jove.comunits.it There are numerous serine/threonine kinases, each with specific substrate proteins. spandidos-publications.com These kinases are often part of larger signaling cascades and are activated by various upstream signals. thermofisher.comspandidos-publications.com
Protein Phosphatases: These enzymes reverse the action of kinases by removing the phosphate group through hydrolysis. jove.comunits.it This dephosphorylation restores the serine residue to its original state, allowing for the dynamic and reversible regulation of protein function. units.it
The balance between the activities of serine kinases and phosphatases determines the phosphorylation status of a protein and, consequently, its functional state. thermofisher.com
| Enzyme Class | Function | Key Characteristics |
| Protein Kinases | Add a phosphate group to serine residues. | Utilize ATP as a phosphate donor; highly specific. jove.comunits.it |
| Protein Phosphatases | Remove a phosphate group from phosphoserine. | Act via hydrolysis; crucial for signal termination. jove.comunits.it |
Role in Signal Transduction Networks
Serine phosphorylation is a cornerstone of intracellular signal transduction, the process by which cells receive and respond to external and internal stimuli. thermofisher.comnih.gov Signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, heavily rely on a series of phosphorylation events to transmit signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular responses like growth, differentiation, and apoptosis. spandidos-publications.comnih.gov
For instance, the activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are crucial for cytokine signaling, involves not only tyrosine phosphorylation but also serine phosphorylation. nih.govnih.gov Serine phosphorylation can be essential for the stable binding of some STAT dimers to DNA, thereby modulating their transcriptional activity. nih.gov This demonstrates how serine phosphorylation can fine-tune and regulate complex signaling networks. spandidos-publications.comebi.ac.uk
O-Linked Glycosylation of Serine Residues
Another critical post-translational modification involving L-serine is O-linked glycosylation. wikipedia.orgontosight.ai This process involves the attachment of a sugar molecule, or glycan, to the oxygen atom of the serine's hydroxyl group. wikipedia.orgcreative-proteomics.com This modification occurs in the Golgi apparatus and is initiated by the addition of an N-acetylgalactosamine (GalNAc) monosaccharide to the serine residue. nih.govglycanage.com
This initial sugar can be further extended into complex and diverse glycan structures. creative-proteomics.comglycanage.com Unlike N-linked glycosylation, there is no strict consensus sequence for O-linked glycosylation, making its prediction more complex. nih.gov O-linked glycans play significant roles in:
Protein folding and stability: The addition of bulky and hydrophilic glycan chains can influence how a protein folds and maintain its structural integrity. ontosight.aicreative-proteomics.com
Cell adhesion and recognition: Glycans on cell surface proteins are crucial for cell-cell interactions and recognition of foreign substances. wikipedia.orgontosight.ai
Immune response: O-glycans are involved in regulating the immune system. glycanage.com
Mucins, which are heavily O-glycosylated proteins, form protective barriers on epithelial surfaces, a function directly dependent on the properties conferred by the dense O-linked glycan structures. nih.govglycanage.com
| Modification | Attachment Site | Initial Sugar | Location | Key Functions |
| O-linked Glycosylation | Oxygen atom of Serine/Threonine | N-acetylgalactosamine (GalNAc) | Golgi apparatus | Protein stability, cell adhesion, immune response. wikipedia.orgnih.govglycanage.com |
Other Post-Translational Modifications Involving L-Serine (e.g., L-to-D amino acid conversions)
While protein synthesis exclusively uses L-amino acids, a fascinating and rare post-translational modification involves the conversion of L-serine to its D-isoform, D-alanine, within a peptide chain. nih.govpnas.org This process of racemization, or the conversion from one enantiomer to another, has been observed in certain ribosomally synthesized antimicrobial peptides called lantibiotics, produced by prokaryotes. nih.govpnas.org
In the case of the lantibiotic lacticin 3147, genetically encoded L-serine residues are first converted to dehydroalanine (B155165) (Dha). pnas.org Subsequently, a specific enzyme, LtnJ, catalyzes the conversion of this Dha intermediate to D-alanine. nih.govpnas.org The presence of these D-amino acids is vital for the optimal antimicrobial activity of the peptide. nih.gov This enzymatic L-to-D conversion represents a remarkable mechanism for expanding the chemical diversity and functional capabilities of ribosomally synthesized peptides. pnas.orgmdpi.com
Furthermore, L-serine can be converted to D-serine by the enzyme serine racemase. mdpi.comfrontiersin.org While this conversion is crucial for neurotransmission in the brain where D-serine acts as a neuromodulator, the direct incorporation of D-serine into proteins via post-translational modification is a distinct and less common event compared to the racemization seen in lantibiotics. mdpi.combiorxiv.org
L Serine S Role in Cellular Homeostasis and Proliferative Processes
Modulation of Cellular Proliferation and Growth by L-Serine Availability
The availability of L-Serine is a critical determinant for cellular proliferation and growth. portlandpress.com Rapidly dividing cells, particularly cancer cells, exhibit a heightened demand for L-Serine to support the synthesis of macromolecules essential for creating new cells. researchgate.net L-Serine serves as a fundamental building block for proteins and is a precursor for the synthesis of other amino acids. frontiersin.orgfrontiersin.org
Cells can acquire L-Serine from external sources or produce it internally through the de novo serine synthesis pathway (SSP). researchgate.netaginganddisease.org This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into L-Serine in a series of enzymatic steps. nih.gov In many cancer types, such as breast and pancreatic cancer, key enzymes of the SSP are overexpressed, leading to increased intracellular L-Serine concentrations that sustain long-term tumor cell growth. aginganddisease.org Conversely, restricting the availability of L-Serine has been shown to inhibit the proliferation of tumor cells. frontiersin.orgfrontiersin.org
L-Serine's influence on proliferation extends beyond its role in protein synthesis. It is a primary source of one-carbon units, which are funneled into the folate cycle for the de novo synthesis of purine (B94841) nucleotides and deoxythymidine monophosphate—the building blocks of DNA and RNA. portlandpress.comresearchgate.net This serine-glycine-one-carbon (SGOC) metabolic network is crucial for tumorigenesis. researchgate.net Furthermore, L-Serine metabolism is involved in the synthesis of phospholipids (B1166683) and sphingolipids, such as phosphatidylserine (B164497) and ceramides, which are vital components of cell membranes and are involved in directing cell differentiation, proliferation, and apoptosis. frontiersin.orgfrontiersin.orgnih.gov Research has demonstrated that L-serine supports cell proliferation and maintains mitochondrial function through its role in ceramide metabolism. frontiersin.org
The importance of this amino acid is underscored by the fact that even though it is considered non-essential, it becomes conditionally essential in cell culture environments where it cannot be synthesized in sufficient quantities to meet the high demands of proliferating cells. portlandpress.com Studies on neural progenitor cells (NPCs) have shown that de novo biosynthesis of L-serine is critical for their proliferation and differentiation. biorxiv.org
| Enzyme | Function | Role in Proliferation |
|---|---|---|
| 3-phosphoglycerate dehydrogenase (PHGDH) | Catalyzes the first, rate-limiting step in the de novo serine synthesis pathway, converting 3-phosphoglycerate to 3-phospho-hydroxypyruvate. nih.govmdpi.com | Often overexpressed in cancer cells, increasing serine synthesis to support rapid growth. frontiersin.orgaginganddisease.orgmdpi.com Its high expression is linked to increased throughput of serine synthesis in tumors. frontiersin.org |
| Phosphoserine aminotransferase (PSAT1) | Catalyzes the second step in serine synthesis, converting 3-phospho-hydroxypyruvate to 3-phosphoserine. aginganddisease.org | Overexpression contributes to increased intracellular serine levels, promoting tumor cell maintenance. aginganddisease.org |
| Phosphoserine phosphatase (PSPH) | Catalyzes the final step, hydrolyzing 3-phosphoserine to produce L-Serine. aginganddisease.org | Its overexpression also supports the high demand for serine in proliferating tumor cells. aginganddisease.org |
| Serine hydroxymethyltransferase (SHMT1/2) | Reversibly converts L-Serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. nih.gov | Provides one-carbon units essential for the synthesis of nucleotides (DNA/RNA), a fundamental requirement for cell division. researchgate.net |
Interplay with Redox Homeostasis and Antioxidant Capacity (e.g., Glutathione (B108866) Synthesis)
L-Serine is a key contributor to the maintenance of cellular redox homeostasis, primarily through its role in the synthesis of glutathione (GSH), a major cellular antioxidant. aginganddisease.orgnih.govnih.gov The synthesis of GSH requires three amino acids: glutamate (B1630785), cysteine, and glycine. L-Serine metabolism provides two of these precursors.
Through the action of the enzyme serine hydroxymethyltransferase (SHMT), L-Serine is converted to glycine. aginganddisease.org Additionally, L-Serine can be directed into the transsulfuration pathway to synthesize cysteine. frontiersin.orgnih.gov Therefore, a steady supply of L-Serine is crucial for maintaining the pool of precursors needed for continuous GSH production. nih.gov GSH is vital for detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. aginganddisease.org
The connection between L-Serine metabolism and redox balance is also evident through its link to the production of NADPH. aginganddisease.org The one-carbon metabolism that L-Serine fuels is a significant source of NADPH, which is essential for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG) via glutathione reductase. mdpi.com NADPH also plays a broader role in maintaining the cellular redox state. aginganddisease.org In certain cancer cells, particularly under hypoxic conditions, the upregulation of the serine synthesis pathway helps generate NADPH to counteract oxidative stress, which is critical for the survival of cells sensitive to ROS elevation, such as cancer stem cells. mdpi.com
Research in regulatory T cells (Tregs) has revealed a feedback loop where GSH levels regulate serine metabolism. A loss of GSH in these cells leads to an increase in serine uptake and de novo synthesis, highlighting the intricate connection between the cell's antioxidant capacity and serine metabolic pathways. nih.gov
| Metabolite/Cofactor | Role | Link to L-Serine |
|---|---|---|
| Glutathione (GSH) | Major intracellular antioxidant, neutralizes reactive oxygen species (ROS). aginganddisease.org | L-Serine is a precursor for two of GSH's three components: glycine and cysteine. frontiersin.orgnih.gov |
| Glycine | A direct precursor for GSH synthesis. | Synthesized from L-Serine via the enzyme SHMT. aginganddisease.org |
| Cysteine | The rate-limiting precursor for GSH synthesis. | Synthesized from L-Serine via the transsulfuration pathway. nih.gov |
| NADPH | Maintains a reduced cellular environment; required for the regeneration of active glutathione. mdpi.com | One-carbon metabolism, which is fueled by L-Serine, is a major source of NADPH. aginganddisease.orgmdpi.com |
Integration within Broader Amino Acid Metabolic Networks
L-Serine does not function in isolation; it is a central node that integrates glucose, amino acid, and one-carbon metabolism. annualreviews.org This metabolic interconnectedness allows cells to adapt to different nutrient conditions and metabolic demands.
The primary pathway for de novo L-Serine synthesis begins with 3-phosphoglycerate, an intermediate of glycolysis, directly linking carbohydrate metabolism to amino acid synthesis. aginganddisease.orgnih.gov This connection allows the cell to divert resources from energy production to biosynthesis when needed for growth.
L-Serine metabolism is intrinsically linked to the one-carbon (folate) and methionine cycles. mdpi.com By donating a one-carbon unit to tetrahydrofolate (THF) to form glycine, L-Serine initiates a cascade that provides methyl groups for a vast number of cellular processes. nih.govmdpi.com These processes include the synthesis of purines and pyrimidines (essential for DNA and RNA), and the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, proteins, and lipids. aginganddisease.orgmdpi.com
The metabolic network extends to other amino acids as well. As previously mentioned, L-Serine is a direct precursor for:
Glycine: A crucial amino acid for protein synthesis, collagen formation, and as a neurotransmitter. nih.gov
Cysteine: Important for protein structure (disulfide bonds) and as the key component of glutathione. frontiersin.orgnih.gov
Taurine: Another amino acid synthesized downstream from cysteine. frontiersin.org
This central role means that alterations in the availability or metabolism of L-Serine can have far-reaching effects on cellular function. annualreviews.org The metabolic flux through the serine synthesis pathway is tightly regulated, for instance, by feedback inhibition of the enzyme PHGDH by L-Serine itself, ensuring that its production is matched to cellular needs. aginganddisease.org The integration of these pathways highlights L-Serine as a critical regulator of cellular biosynthetic and bioenergetic status.
Advanced Methodologies for L Serine Research
Quantitative Analytical Techniques for L-Serine and Its Metabolites
Accurate measurement of L-serine and its metabolic derivatives in biological samples is fundamental to understanding its physiological and pathological significance. Several powerful analytical techniques are employed for this purpose, each offering distinct advantages in sensitivity, specificity, and throughput.
Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a cornerstone for the quantitative analysis of L-serine. creative-proteomics.com These methods are highly sensitive and specific, allowing for the detection and quantification of L-serine and its metabolites even at low concentrations in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and cell extracts. oup.comsciex.com
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, volatile derivatives of L-serine are first created, often through a process called derivatization with reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). nist.gov These derivatives are then separated based on their boiling points and subsequently ionized and detected by the mass spectrometer. GC-MS offers high chromatographic resolution and is particularly useful for separating and identifying isomers. oup.com For instance, a nonchiral derivatization followed by separation on a chiral column (e.g., chirasil-l-val) can be used to quantify L-serine and its enantiomer, D-serine. oup.comnih.gov A study measuring transsulphuration in sheep utilized GC/electron impact MS to analyze the t-butyldimethylsilyl derivatives of isotopically labeled serine, demonstrating the technique's utility in metabolic studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique that combines the separation capabilities of high-performance liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sciex.com This approach often allows for the analysis of L-serine without the need for derivatization, simplifying sample preparation. sciex.comsciex.com A rapid and robust LC-MS/MS method has been described for the quantitative measurement of 17 amino acids, including L-serine, in extracellular matrix and cell supernatants. sciex.comsciex.com This technique is also well-suited for high-throughput analysis in clinical and research settings. oup.comnih.gov For example, a method using chiral derivatization with Marfey's reagent followed by LC-MS analysis has been successfully developed and validated for the determination of L-serine in CSF. oup.comnih.gov
Table 1: Comparison of Mass Spectrometry-Based Methods for L-Serine Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Derivatization | Typically required to increase volatility (e.g., using MSTFA). nist.gov | Often not required, simplifying sample preparation. sciex.comsciex.com |
| Separation Principle | Separation based on boiling point and polarity of derivatives. | Separation based on partitioning between mobile and stationary phases. |
| Quantification Limit (L-Serine in CSF) | 0.44 µmol/L. oup.comnih.gov | 0.41 µmol/L. oup.comnih.gov |
| Precision (Within-run imprecision) | <3%. oup.com | <3%. oup.com |
| Precision (Between-run imprecision) | <13%. oup.com | <13%. oup.com |
| Key Applications | Isomer separation, metabolic studies with stable isotopes. oup.comnih.gov | High-throughput clinical analysis, direct analysis of underivatized amino acids. oup.comsciex.com |
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids, including L-serine, from complex mixtures. creative-proteomics.comjournalijar.com The method relies on a stationary phase (column) and a mobile phase to separate compounds based on their physicochemical properties. creative-proteomics.com
Various HPLC methods have been developed for L-serine analysis, often employing different derivatization agents to enhance detection by ultraviolet-visible (UV-Vis) or fluorescence detectors. For instance, dabsyl chloride can be used to derivatize serine, and the resulting dabsylated racemate can be separated using a chiral column to quantify both D- and L-serine. nih.gov Another approach involves pre-column derivatization with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomeric isoindole derivatives, which can then be separated and detected by conventional reversed-phase HPLC with an electrochemical detector. nih.gov The choice of column is critical for successful separation; for example, a Primesep 100 mixed-mode stationary phase column can be used to separate a mixture of non-essential amino acids, including L-serine, using a simple isocratic mobile phase. sielc.com
Table 2: Selected HPLC Methods for L-Serine Analysis
| Method | Derivatization Reagent | Column Type | Detection | Key Finding |
|---|---|---|---|---|
| Chiral Resolution HPLC | Dabsyl chloride | Sumichiral column | UV-Vis | Quantified D- and L-serine in CSF with quantification limits of 0.8 and 1.3 µmol/L, respectively. nih.gov |
| Reversed-Phase HPLC | Ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) | Not specified | Electrochemical Detector (ECD) | Successfully separated and detected D-/L-serine diastereomers in rat brain homogenate. nih.gov |
| Mixed-Mode Chromatography | None | Primesep 100 | UV (200 nm) | Separated L-serine from other non-essential amino acids using a simple mobile phase. sielc.com |
| Reversed-Phase HPLC | Marfey's reagent | Agilent Zorbax SB-C18 | Not specified | Developed and validated for the separation of L-serine from its D-enantiomer. journalijar.comjournalijar.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and concentration of metabolites in a sample. In the context of L-serine research, NMR is particularly valuable for metabolic profiling and flux analysis. By analyzing the NMR spectra of biological samples, researchers can identify and quantify a wide range of metabolites simultaneously, including L-serine and its downstream products. nih.gov
One of the key advantages of NMR is its ability to determine the specific location of isotopic labels within a molecule. This makes it an invaluable tool for tracing the metabolic fate of ¹³C-labeled L-serine. nih.gov For example, a study on Corynebacterium glutamicum used ¹³C-labeled L-serine and NMR analysis to show that its carbon skeleton is primarily converted to pyruvate-derived metabolites like L-alanine. nih.gov The quantitative analysis of NMR signals revealed that a high percentage of the labeled L-alanine was uniformly labeled, confirming the direct conversion pathway. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
Isotopic Tracing and Metabolic Flux Analysis (MFA)
Isotopic tracing, in conjunction with metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism, allowing researchers to map the flow of atoms from a labeled substrate, such as L-serine, through various metabolic pathways. creative-proteomics.comnih.gov This approach is crucial for understanding how metabolic networks are regulated and how they respond to different physiological or pathological conditions.
The use of stable isotopes, most commonly carbon-13 (¹³C), has revolutionized the study of serine metabolism. nih.gov In these experiments, cells or organisms are supplied with ¹³C-labeled L-serine, and the distribution of the ¹³C label in downstream metabolites is monitored over time using techniques like mass spectrometry or NMR. nih.govnih.gov This allows for the direct measurement of the flux through serine-dependent pathways.
For instance, tracing studies with [U-¹³C]serine in fasted mice have shown its rapid conversion to glycine (B1666218), pyruvate (B1213749), and glucose. nih.gov In cancer cells, extensive labeling of L-serine from [U-¹³C]glucose has demonstrated high rates of de novo serine biosynthesis. annualreviews.org The choice and position of the isotope label are critical and can influence the experimental outcome. nih.gov For example, L-Serine-¹³C₃ can be used to trace the fate of all three carbon atoms of serine. caymanchem.com These tracer studies have been instrumental in demonstrating that the one-carbon units used for thymidylate synthesis are predominantly generated in the cytosol. annualreviews.org
Computational modeling, particularly Flux Balance Analysis (FBA), is a powerful tool for analyzing and predicting metabolic fluxes in large-scale networks. nih.govwikipedia.org FBA uses a stoichiometric model of a metabolic network and a set of constraints (e.g., nutrient uptake rates) to calculate the distribution of metabolic fluxes that optimizes a specific cellular objective, such as biomass production or ATP synthesis. metu.edu.truni-leipzig.de
In the context of L-serine research, FBA has been used to simulate the metabolic behavior of organisms under different conditions. For example, a mass flux balance-based stoichiometric model of Bacillus licheniformis was developed to analyze the fermentation process for serine alkaline protease production. nih.govmetu.edu.trresearchgate.net This model, comprising 147 reaction fluxes and 105 metabolites, helped in understanding the intracellular flux distributions and identifying potential targets for metabolic engineering. metu.edu.tr Similarly, computational reconstruction of the serine, glycine, one-carbon (SGOC) metabolic network has been used to characterize its expression and metabolic fluxes across various cancer tissues, revealing the heterogeneous functions of this network in human cancer. nih.govnih.govthermofisher.com These models, often integrated with experimental data from isotopic tracing, provide a comprehensive understanding of the complex regulation of serine metabolism. nih.govnih.gov
Genetic and Molecular Biology Tools for Pathway Dissection
Gene Knockout/Knockdown and Overexpression Strategies
Manipulating the expression levels of genes encoding key enzymes is a cornerstone of metabolic research. These strategies involve either eliminating (knockout), reducing (knockdown), or increasing (overexpression) the expression of a target gene to observe the resulting physiological and biochemical effects.
Gene knockout, which results in a permanent and complete loss of gene function, and gene knockdown, which leads to a temporary and often partial decrease in gene expression, are powerful methods for determining a gene's role. idtdna.com Knockdown is often achieved using RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which target complementary mRNA sequences for degradation or translational inhibition. idtdna.comnih.gov For instance, shRNA has been effectively used to knock down the expression of serine racemase, the enzyme that synthesizes D-serine from L-serine, to study its function in different cell types. nih.gov
Conversely, overexpression studies, where a gene of interest is expressed at higher-than-normal levels, help to identify rate-limiting steps and metabolic bottlenecks. In metabolic engineering, these strategies are combined to optimize microbial strains for the production of valuable compounds like L-serine. For example, in Escherichia coli, L-serine production has been enhanced by overexpressing essential biosynthesis genes (serA, serC, and serB) while simultaneously deleting genes for degrading enzymes like L-serine deaminase (sdaA). researchgate.net Similarly, in Corynebacterium glutamicum, a strategy involving the overexpression of a feedback-resistant version of the serA gene and the inactivation of catabolic genes has been employed to increase L-serine yields. researchgate.net
Recent cancer research has also utilized these tools to probe vulnerabilities in serine metabolism. Studies have shown that overexpressing isocitrate dehydrogenase 2 (IDH2) in breast cancer cells increases the diversion of glycolytic intermediates toward serine and glycine synthesis to support tumor growth. aacrjournals.org In non-small cell lung cancer, isocitrate dehydrogenase 1 (IDH1) was found to enhance the expression of the key serine biosynthesis enzymes phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase 1 (PSAT1). aacrjournals.orgscilit.com Knockdown of IDH2, conversely, reduced the synthesis of serine and glycine from glucose. aacrjournals.org
| Gene Target | Genetic Strategy | Model System | Key Research Finding | Reference |
|---|---|---|---|---|
| serA, serC, serB | Overexpression | Escherichia coli | Enhanced the L-serine biosynthetic pathway for increased production. | researchgate.net |
| sdaA | Deletion (Knockout) | Corynebacterium glutamicum | Blocked the degradation of L-serine to pyruvate, increasing L-serine accumulation. | researchgate.net |
| IDH2 | Overexpression/Knockdown | Breast Cancer Cells | IDH2 overexpression diverts glycolytic intermediates to serine synthesis; knockdown has the opposite effect. | aacrjournals.org |
| Serine Racemase (SR) | Knockdown (shRNA) | Mouse Brain Cells | Enabled cell-specific study of the enzyme that converts L-serine to D-serine. | nih.gov |
| IDH1 | Mechanistic Studies | Non-Small Cell Lung Cancer Cells | IDH1 enhances the expression of key serine biosynthesis enzymes PHGDH and PSAT1. | aacrjournals.orgscilit.com |
CRISPR/Cas9-Based Genetic Perturbations in Serine Metabolism
The advent of the CRISPR/Cas9 system has revolutionized genetic engineering by allowing for precise and efficient gene editing. researchgate.net This tool uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break, leading to a gene knockout through the cell's error-prone repair mechanisms. researchgate.net
CRISPR/Cas9 has been instrumental in dissecting the roles of specific enzymes within the serine metabolic network. For example, to investigate the distinct functions of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, researchers have used CRISPR/Cas9 to independently delete the SHMT1 and SHMT2 genes in human cell lines. life-science-alliance.org These studies revealed that the loss of SHMT2, but not SHMT1, impairs mitochondrial respiration and forces cells to rely on glycolysis. life-science-alliance.org This demonstrates the essential role of mitochondrial serine catabolism in maintaining the function of the electron transport chain. life-science-alliance.org
In cancer biology, CRISPR/Cas9 has been used to validate metabolic dependencies. Genome-scale metabolic modeling identified PHGDH and PSAT1 as potential vulnerabilities in cancer cells with high levels of IDH2. aacrjournals.org This was confirmed experimentally using CRISPR/Cas9 to knock out PHGDH and PSAT1, which demonstrated the essentiality of these serine biosynthesis proteins in IDH2-high cancer cells. aacrjournals.org Furthermore, the CRISPR/Cas9 system has been proposed for use in ablating genes involved in branched-chain amino acid synthesis in cells deficient in serine synthesis to explore the metabolic regulation of tumor-initiating stem cells. The technology has also been applied in organisms like the common cutworm (Spodoptera litura) to knock out the Serine protease 2 (Ser2) gene, revealing its crucial role in male fertility. nih.gov
| Gene Target | Model System | CRISPR/Cas9 Application | Key Research Finding | Reference |
|---|---|---|---|---|
| SHMT1, SHMT2 | Human Embryonic Kidney (HEK293) Cells | Independent gene ablation | SHMT2 is essential for maintaining cellular respiration; its loss leads to mitochondrial dysfunction. | life-science-alliance.org |
| PHGDH, PSAT1 | Breast Cancer Cells (IDH2-high) | Gene knockout | Confirmed the essentiality of the serine biosynthesis pathway in IDH2-overexpressing cancer cells. | aacrjournals.org |
| Serine protease 2 (SlSer2) | Spodoptera litura (Common Cutworm) | Gene knockout | Disruption of SlSer2 induced male-specific sterility, identifying it as a potential pest control target. | nih.gov |
| Serine synthesis pathway genes | Squamous Cell Carcinoma (SCC) Cells | Proposed gene ablation | To establish a mechanistic link between de novo serine synthesis repression and mTORC1 signaling. |
Enzymatic Assays and Mechanistic Studies of Serine-Related Enzymes
Understanding the function of L-serine requires detailed investigation of the enzymes that catalyze its synthesis, degradation, and conversion. Enzymatic assays provide quantitative measurements of enzyme activity, while mechanistic studies reveal the molecular details of catalysis, substrate specificity, and regulation.
Enzymatic assays are designed to be rapid, accurate, and specific. For instance, a method for assaying L-serine involves serine-glyoxylate aminotransferase and D-glycerate dehydrogenase. semanticscholar.org Another approach for quantifying D-serine uses D-serine dehydratase from yeast, which converts D-serine to pyruvate; the pyruvate is then measured in a subsequent reaction. researchgate.net For studying serine proteases, a family of enzymes with diverse physiological roles, various assay kits are available. These often use fluorescently-labeled inhibitors that covalently bind to the active site of the enzymes, allowing for the detection of intracellular protease activity in living cells. abcam.com A high-throughput method known as EnPlex allows for the simultaneous assessment of inhibitor potency and specificity against dozens of serine hydrolases in a single experiment, greatly accelerating the discovery of selective inhibitors. nih.gov
Mechanistic studies delve deeper into how these enzymes work. Serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, catalyzes the condensation of L-serine and palmitoyl-CoA. nih.govresearchgate.net Studies using bacterial SPTs as models have provided insight into its structure, its pyridoxal (B1214274) 5'-phosphate (PLP)-dependent reaction mechanism, and how mutations can affect its activity, which is relevant to human diseases like hereditary sensory and autonomic neuropathy type 1 (HSAN1). nih.govresearchgate.net
Recent research on human serine hydroxymethyltransferase (SHMT), another key PLP-dependent enzyme, has uncovered a novel regulatory mechanism known as riboregulation. biorxiv.org Structural and in vitro studies have shown that a specific RNA hairpin can bind to the cytosolic isoform, SHMT1, and act as a selective allosteric inhibitor of the serine-to-glycine conversion reaction. biorxiv.org This finding highlights that RNA can directly modulate the function of metabolic enzymes, adding a new layer of complexity to the regulation of serine metabolism. biorxiv.org
Theoretical Frameworks and Systems Level Modeling of L Serine Metabolism
Integration of L-Serine Pathways into Genome-Scale Metabolic Models
Genome-scale metabolic models (GEMs) are comprehensive computational representations of an organism's entire set of metabolic reactions. frontiersin.orgmbl.or.krnih.gov These models mathematically structure the biochemical reactions and their associated genes, allowing for the quantitative analysis of metabolic capabilities. nih.govtandfonline.com L-serine biosynthesis and catabolism pathways are critical components of these models across a wide range of organisms, from bacteria like Escherichia coli and Bacillus subtilis to human cells. plos.orgembopress.orgdergipark.org.tr
In human GEMs, the de novo L-serine synthesis pathway is integrated as a branch off glycolysis, starting with the conversion of the intermediate 3-phosphoglycerate (B1209933). plos.orgaacrjournals.org This pathway involves three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). annualreviews.orgaacrjournals.org The models also include reactions for the interconversion of L-serine and glycine (B1666218) by serine hydroxymethyltransferase (SHMT), linking serine metabolism directly to one-carbon metabolism and the folate and methionine cycles. annualreviews.orgfrontiersin.org
Flux Balance Analysis (FBA) is a primary computational method used with GEMs to predict the distribution of metabolic fluxes through the network at a steady state. tandfonline.comresearchgate.netpnas.org By defining an objective function, such as the maximization of biomass production, FBA can simulate how cells allocate resources, including the flux through serine metabolic pathways. tandfonline.compnas.org For example, FBA has been used to analyze L-serine production in engineered E. coli, showing that under certain conditions, the theoretical yield can reach 23.04 mmol per 10 mmol of glucose. embopress.org
Studies using GEMs have revealed the context-dependent importance of L-serine metabolism. In some models of multidrug-resistant Staphylococcus aureus, the L-serine biosynthesis pathway was found to be absent, indicating a reliance on external sources. frontiersin.org In contrast, analysis of human cancer cell models often shows an upregulation of the serine biosynthesis pathway, which is essential for supporting the high proliferative demands of tumors. plos.orgd-nb.info Furthermore, GEM-based analyses have been crucial in identifying metabolic vulnerabilities. For instance, in models of IDH2-driven breast cancer, genome-scale modeling predicted that PHGDH and PSAT1 are essential for biomass production when IDH2 is highly expressed, identifying a potential therapeutic target. aacrjournals.org
The accuracy of these predictions can be refined by adjusting model constraints. In an E. coli GEM, correcting the reversibility of the glycine hydroxymethyltransferase (GHMT2r) reaction, which converts glycine to L-serine, improved the model's accuracy in predicting the essentiality of genes in the serine biosynthetic pathway. embopress.org
Table 1: Key L-Serine Pathway Reactions in Genome-Scale Metabolic Models
| Reaction | Enzyme(s) | Pathway | Significance in GEMs |
|---|---|---|---|
| 3-Phosphoglycerate → 3-Phosphohydroxypyruvate | PHGDH | De Novo Serine Biosynthesis | Rate-limiting step diverting glycolytic flux into serine synthesis. aacrjournals.org |
| 3-Phosphohydroxypyruvate → 3-Phosphoserine | PSAT1 | De Novo Serine Biosynthesis | Connects serine synthesis to amino acid metabolism via transamination. aacrjournals.org |
| 3-Phosphoserine → L-Serine | PSPH | De Novo Serine Biosynthesis | Final step in the canonical serine synthesis pathway. aacrjournals.org |
| L-Serine ⇌ Glycine + 5,10-methylenetetrahydrofolate | SHMT1/SHMT2 | One-Carbon Metabolism | Links serine metabolism to nucleotide synthesis and folate cycle. frontiersin.orgtartaglialab.com |
| L-Serine → Pyruvate (B1213749) + NH3 | SDA/SDH | Serine Catabolism | Represents a key catabolic route for L-serine. |
Kinetic Modeling and Dynamic Simulation of Serine Metabolomics
While GEMs and FBA operate under steady-state assumptions, kinetic models provide a dynamic view of metabolism by incorporating enzyme kinetics and metabolite concentrations. ebi.ac.uk These models use systems of ordinary differential equations (ODEs) to describe the temporal changes in metabolite levels, offering a more detailed understanding of pathway regulation. plos.org
Kinetic models of L-serine metabolism have been developed for organisms like E. coli to simulate the dynamic behavior of the biosynthesis pathway. ebi.ac.ukmanchester.ac.uk These models incorporate detailed enzyme kinetic parameters, such as those for D-3-phosphoglycerate dehydrogenase, including the inhibitory feedback by L-serine. nih.gov Such models can reproduce steady-state metabolite concentrations and reaction fluxes, providing a mathematical description of how the pathway is regulated. ebi.ac.uk
The integration of kinetic information with stoichiometric models has led to hybrid approaches like k-OptForce. plos.orgnih.govnih.govosti.gov This method combines the genome-scale scope of FBA with detailed kinetic expressions for a subset of well-characterized reactions. plos.org When applied to L-serine overproduction in E. coli, k-OptForce provided more refined predictions for genetic interventions compared to purely stoichiometric models. plos.orgplos.org It highlighted the need for interventions that alleviate substrate-level inhibition and maintain metabolite concentrations within feasible ranges, predictions that are not possible with FBA alone. plos.orgnih.gov For example, the incorporation of kinetic constraints reduced the predicted feasible flux range for glucose-6-phosphate dehydrogenase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, from 0–136 to 0–62 mmol gDW⁻¹hr⁻¹, thereby sharpening the predictions for metabolic engineering strategies. plos.orgplos.org
The development of dynamic models is often fueled by time-series metabolomics data. plos.orgresearchgate.netresearchgate.net Techniques like continuous in vivo monitoring of metabolism by NMR (CIVM-NMR) can generate high-dimensional time-series data that capture the dynamic changes in metabolite concentrations. plos.orgresearchgate.net These data can be used to infer causal relationships in the metabolic network and to parameterize and validate kinetic models. researchgate.net For instance, a kinetic model of folate metabolism, which is tightly coupled with serine metabolism, was developed and shown to have a stable steady state in the direction of ATP production, demonstrating the thermodynamic feasibility of a novel ATP-generating pathway involving serine biosynthesis. plos.org Dynamic modeling has also been used to predict changes in serine and glycine levels across cellular compartments (cytosol and mitochondria), accounting for the differential roles of SHMT isozymes. tartaglialab.com
Table 2: Comparison of Modeling Approaches for L-Serine Metabolism
| Modeling Approach | Core Principle | L-Serine Application Example | Key Output |
|---|---|---|---|
| Flux Balance Analysis (FBA) | Stoichiometric constraints, steady-state, optimization of an objective function. tandfonline.com | Predicting gene essentiality in E. coli for serine biosynthesis. embopress.org | Optimal flux distribution, prediction of growth/production rates. pnas.org |
| Kinetic Modeling (ODEs) | Mechanistic rate laws, enzyme kinetics, metabolite concentrations over time. ebi.ac.uk | Simulating feedback inhibition of phosphoglycerate dehydrogenase by L-serine. nih.gov | Dynamic profiles of metabolite concentrations and fluxes. plos.org |
| Hybrid (e.g., k-OptForce) | Integrates kinetic descriptions for key reactions into a genome-scale stoichiometric model. plos.org | Designing strains for L-serine overproduction in E. coli. plos.orgplos.org | Minimal set of interventions (gene/enzyme modifications) for targeted overproduction. nih.gov |
Predictive Modeling of Metabolic Adaptations Involving L-Serine
A major application of metabolic modeling is to predict how cells adapt their metabolic networks in response to genetic perturbations, environmental changes, or disease states. nih.gov Models of L-serine metabolism have been instrumental in predicting such adaptations, particularly in the context of cancer and metabolic engineering.
In cancer research, computational models have successfully predicted the reliance of certain tumors on the de novo serine synthesis pathway. aacrjournals.orgd-nb.info For example, by integrating proteomics data with a human metabolic model, researchers identified that cells with high levels of the enzyme IDH2 become dependent on the serine biosynthesis enzymes PHGDH and PSAT1. aacrjournals.org This "synthetic dosage lethality" prediction was then validated experimentally, showing that inhibiting these enzymes was effective in treating IDH2-high cells. aacrjournals.org Similarly, models have been used to understand resistance to therapies. One study showed that treatment with the drug sunitinib (B231) induces a metabolic shift toward increased serine synthesis in renal cell carcinoma cells, an adaptive response mediated by the GCN2-ATF4 stress pathway. biorxiv.org This predictive model suggested that inhibiting serine synthesis could overcome sunitinib resistance. biorxiv.org
Modeling can also predict non-intuitive metabolic shifts. A study using a human cell GEM predicted the existence of a novel ATP-generating pathway that involves serine biosynthesis, one-carbon metabolism, and the glycine cleavage system. plos.org The model predicted this pathway would have a two-fold higher flux rate in cells with net-zero ATP from glycolysis, an adaptation seen in some highly proliferating cancer cells. plos.org Another predictive study using Kinetic Flux Profiling (KFP) on cells under glucose deprivation identified an adaptive response where the de novo serine biosynthesis flux was severely compromised to maintain the central glycolytic flux. plos.org
In the field of metabolic engineering, predictive models guide the design of microbial strains for the overproduction of valuable chemicals like L-serine. The k-OptForce framework predicted a set of non-intuitive gene modifications to enhance L-serine production in E. coli. plos.orgnih.gov Beyond simply upregulating the synthesis pathway, the model predicted the necessity of reversing the glycine hydroxymethyltransferase (GHMT) reaction to convert glycine into L-serine and making other subtle flux changes to avoid violating kinetic constraints—a strategy that would be difficult to deduce without a predictive kinetic-integrated model. nih.gov These models can also analyze the metabolic consequences of dysbiosis in the human gut microbiome, where community models predicted that certain bacterial species produce L-serine, which in turn could influence the metabolic state of the host. tandfonline.com
Table 3: Examples of Predictive Modeling of L-Serine Metabolic Adaptations
| Context | Model Prediction | Modeling Approach Used | Significance |
|---|---|---|---|
| Breast Cancer | IDH2-high cells are synthetically lethal with knockout of serine synthesis genes (PHGDH, PSAT1). aacrjournals.org | Genome-Scale Metabolic Model (GSMM) with MOMA algorithm. aacrjournals.org | Identified serine synthesis as a targetable vulnerability in a specific cancer subtype. aacrjournals.org |
| Renal Cell Carcinoma | Sunitinib treatment induces an adaptive increase in de novo serine synthesis. biorxiv.org | Integration of RNA sequencing and metabolite profiling data. biorxiv.org | Revealed a mechanism of drug resistance and a strategy to overcome it. biorxiv.org |
| E. coli Strain Design | Overproduction of L-serine requires reversal of glycine hydroxymethyltransferase (GHMT) and other flux adjustments to overcome kinetic limitations. nih.gov | Hybrid kinetic/stoichiometric model (k-OptForce). plos.org | Provided a more refined and non-intuitive strategy for metabolic engineering. nih.gov |
| Proliferating Cells | A novel ATP-generating pathway exists via serine synthesis and one-carbon metabolism, upregulated when glycolytic ATP production is low. plos.org | Genome-Scale Metabolic Model (GSMM). plos.org | Uncovered a new fundamental role for serine metabolism in cellular bioenergetics. plos.org |
Emerging Areas and Future Perspectives in L Serine Research
Discovery of Uncharacterized L-Serine Metabolic Pathways and Functions
Beyond its canonical roles, research is shedding light on previously uncharacterized aspects of L-serine metabolism and its downstream functions. These discoveries are expanding our understanding of how L-serine influences cellular physiology and pathology in unexpected ways.
One area of growing interest is the metabolic fate of L-serine beyond the well-established phosphorylated pathway. This includes a non-phosphorylated route to pyruvate (B1213749) and the conversion of L-serine to its isomer, D-serine. nih.gov D-serine, in turn, is not merely an isomeric byproduct but possesses distinct biological activity. For instance, recent studies have implicated D-serine in bone metabolism, where it appears to function as an inhibitor of osteoclast differentiation, thereby playing a role in reducing bone resorption. mdpi.com
The functional consequences of L-serine availability, or lack thereof, are also revealing novel cellular roles. In cancer models, for example, a scarcity of L-serine can lead to the accumulation of atypical lipids called deoxysphingolipids, which have been shown to impair endocytosis, a critical process for nutrient import in proliferating cells. annualreviews.org Furthermore, there is evidence for a complex, sometimes paradoxical, role of L-serine pathways in cancer progression. Silencing the key synthetic enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) has been suggested to increase metastasis in some contexts, potentially by shifting the metabolic balance between L-serine and sialic acid synthesis. annualreviews.org In microorganisms like E. coli, research suggests that L-serine deamination might occur as a side-reaction of cystathionine (B15957) β-lyase, an enzyme typically involved in methionine biosynthesis, pointing to metabolic crosstalk that is not fully mapped. microbiologyresearch.org
Table 1: Selected Uncharacterized or Novel L-Serine Functions
| Pathway/Function | Description | Key Findings | Associated Compound(s) |
|---|---|---|---|
| Bone Metabolism Regulation | Conversion of L-serine to its isomer D-serine, which then influences bone cell activity. | D-serine, derived from L-serine, inhibits osteoclast differentiation and activation, reducing bone resorption. mdpi.com | D-Serine |
| Regulation of Endocytosis | L-serine scarcity leads to the synthesis of atypical lipids that affect cellular import mechanisms. | Accumulation of deoxysphingolipids under low-serine conditions compromises endocytosis, impacting nutrient uptake. annualreviews.org | Deoxysphingolipids |
| Metastasis Regulation | Altering L-serine synthesis can paradoxically influence cancer cell metastasis. | Silencing PHGDH may increase metastasis by altering the balance with sialic acid synthesis. annualreviews.org | Sialic acid |
| Microbial Metabolic Crosstalk | An enzyme from a different amino acid pathway may be involved in L-serine degradation. | In E. coli, cystathionine β-lyase (MetC) may be involved in L-serine deamination as a side-reaction. microbiologyresearch.org | Pyruvate |
Elucidation of Context-Dependent Metabolic Regulation of L-Serine
The regulation of L-serine metabolism is not uniform but is highly dependent on the specific cellular, tissue, and disease context. Research is increasingly focused on understanding these context-specific control mechanisms, which are crucial for both normal physiology and the progression of various pathological states.
Regulation occurs at multiple levels, from transcriptional control of metabolic enzymes to post-translational modifications and allosteric feedback. In cancer, the rate-limiting enzyme PHGDH is subject to complex regulation, including genomic amplification, transcriptional control by oncogenes and tumor suppressors, and regulation at the levels of translation and protein stability. frontiersin.org Nutrient availability is a powerful regulator; serine starvation, for instance, can trigger the activation of transcription factors like p53 and ATF4, which in turn upregulate the machinery for serine synthesis to promote cell survival. rupress.org
The tissue environment dictates unique regulatory strategies. In the human endometrium, the expression of PHGDH is dynamically regulated during the menstrual cycle by the transcription factor HOXA10, with expression being high during the proliferative phase and lower during the secretory phase. bioscientifica.com In the liver, the L-serine biosynthetic pathway is responsive to dietary shifts and hormonal signals, such as glucagon (B607659) and corticosteroids. hmdb.cahmdb.ca This highlights how L-serine metabolism is integrated with systemic metabolic control.
Furthermore, the utilization of L-serine is highly context-dependent, particularly in cancer. While some tumors rely heavily on the serine-glycine one-carbon (SGOC) network to produce nucleotides for rapid proliferation, others may prioritize the pathway for generating NADPH to maintain redox balance and combat oxidative stress. tandfonline.com This metabolic heterogeneity between and within tumor types suggests that therapeutic strategies targeting serine metabolism will need to be tailored to the specific metabolic wiring of the cancer. tandfonline.comrupress.org
Table 2: Examples of Context-Dependent Regulation of L-Serine Metabolism
| Context | Regulatory Factor/Mechanism | Effect on L-Serine Metabolism | Key Enzyme(s) |
|---|---|---|---|
| Cancer (General) | Gene amplification, oncogenes, tumor suppressors. frontiersin.org | Upregulation of serine synthesis pathway. | PHGDH |
| Nutrient (Serine) Starvation | Activation of transcription factors p53 and ATF4. rupress.org | Increased expression of serine synthesis enzymes. | PHGDH, PSAT1, PSPH |
| Human Endometrium | Transcriptional repression by HOXA10. bioscientifica.com | Decreased PHGDH expression in the secretory phase. | PHGDH |
| Liver | Dietary changes and hormonal signals (glucagon, corticosteroids). hmdb.cahmdb.ca | Regulation of serine biosynthetic pathway activity. | PHGDH, PSPH |
| Cancer (Metabolic Subtypes) | Cellular demand for specific downstream products. | Shunting of serine towards nucleotide synthesis or NADPH production. tandfonline.com | SHMT, MTHFD |
Development of Advanced Spatiotemporal Imaging Techniques for L-Serine Metabolites
A significant challenge in studying L-serine metabolism is the ability to visualize and quantify the metabolite and its related enzymatic activities in real-time within living cells and tissues. To address this, researchers are developing sophisticated imaging tools that provide spatiotemporal resolution, offering a dynamic view of metabolic fluxes.
A promising approach involves the design of novel fluorescent probes that can selectively detect L-serine. One such development is a probe, referred to as (R)-4, which, in the presence of zinc ions (Zn2+), exhibits a pronounced increase in fluorescence specifically upon binding to L-serine, allowing for its enantioselective recognition. rsc.orgrsc.org This type of probe could be instrumental in determining the enantiomeric composition of serine in biological samples. rsc.org
Another innovative strategy employs nanotechnology to create "bionanoprobes." For example, fluorescent quantum dots have been functionalized with chitosan-O-phospho-L-serine conjugates. These nanoprobes have been successfully used to label and image human bone marrow stromal cells, demonstrating their potential as biomarkers for tracking cell fate and metabolic events in processes like bone regeneration.
Beyond direct metabolite detection, other techniques target the enzymes within the metabolic pathway. ActivX™ Serine Hydrolase Probes, for instance, use a fluorophosphonate group that covalently binds to the active site of serine hydrolases. thermofisher.com This allows for the specific labeling and quantification of active enzymes, which can be detected through fluorescent gel imaging or mass spectrometry, providing a measure of pathway activity rather than just protein abundance. thermofisher.com
Table 3: Advanced Techniques for Imaging L-Serine and Related Molecules
| Imaging Technique | Target Molecule | Principle of Operation | Potential Application |
|---|---|---|---|
| Enantioselective Fluorescent Probe ((R)-4 + Zn2+) | L-Serine | Probe exhibits enhanced fluorescence upon selective binding to L-serine. rsc.orgrsc.org | Quantifying L-serine and determining enantiomeric purity in biological systems. |
| Quantum Dot Bionanoprobes | O-phospho-L-serine | Quantum dots functionalized with O-phospho-L-serine conjugates for cellular uptake and imaging. | Labeling and tracking cells to study metabolic events, such as in bone regeneration. |
| ActivX™ Serine Hydrolase Probes | Active Serine Hydrolases | Fluorophosphonate group covalently labels the active site serine of target enzymes. thermofisher.com | Profiling enzyme activity within the serine metabolic network in cell lysates and tissues. |
| Schiff Base Fluorescent Probe | L-Serine (as part of the probe structure) | A probe synthesized from L-serine and 2-hydroxy-1-naphthaldehyde (B42665) designed to detect metal ions (Ga3+). x-mol.net | Detecting specific ions in living cells, demonstrating the utility of L-serine in probe design. |
Multi-Omics Integration for Comprehensive L-Serine Systems Biology
To unravel the complexity of L-serine's metabolic network and its regulation, researchers are moving beyond single-data-type analyses and embracing multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic, systems-level understanding of L-serine biology is emerging. frontiersin.orgnih.gov
This integrated approach is particularly powerful in cancer research. For example, combining transcriptomic and metabolomic analyses after inhibiting the enzyme PHGDH in colon cancer cells revealed significant alterations in pathways related to amino acid metabolism, cell proliferation, and apoptosis. nih.gov Such studies provide a direct link between enzymatic function, gene expression networks, and the resulting metabolic phenotype. windows.net Similarly, integrated analyses in gastric cancer have identified aberrant activation of serine and glycine (B1666218) metabolism as a key feature of the disease. mdpi.com
Multi-omics is also being applied to understand physiology and disease in broader contexts. In agricultural science, combined transcriptome and metabolome analysis in wheat has linked increased levels of phosphoserine and serine to disease resistance. frontiersin.org In animal science, a similar approach in cattle identified L-serine as a key metabolite associated with differences in muscle mass and meat flavor. frontiersin.org
Furthermore, quantitative systems biology, which combines multi-omics data with computational and pharmacokinetic (PK) modeling, is being used to predict the metabolic fate of L-serine in the human body. diva-portal.orgfrontiersin.org This allows for a more mechanistic understanding of how factors like diet and genetics influence L-serine homeostasis on an organismal level. diva-portal.org These comprehensive analyses are crucial for building predictive models of metabolic regulation and for identifying novel points of therapeutic intervention.
Q & A
Q. What ethical considerations arise in clinical trials testing L-Serine for pediatric neurological disorders?
- Answer: Ensure informed consent processes accommodate cognitive impairments in participants. Implement Data Safety Monitoring Boards (DSMBs) to review adverse events and prioritize inclusion of underrepresented populations to enhance generalizability .
Methodological Guidance
- For Data Contradictions: Use Mendelian randomization or sensitivity analyses to assess causality in observational studies .
- For Meta-Analyses: Adhere to MOOSE guidelines to enhance transparency and minimize selection bias .
- For In Vitro Models: Standardize cell culture conditions (e.g., oxygen levels, media composition) to improve cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
